(S)-Licoisoflavone A

Multidrug Resistance MRP1 Inhibition Cancer Chemosensitization

Select (S)-Licoisoflavone A for its unique prenylation pattern that confers distinct lipophilicity and target engagement unattainable with generic soy isoflavones. This compound is the definitive tool for MRP1-mediated multidrug resistance reversal (IC50 15–25 μM), CDK2-Cyclin E1 axis modulation in colorectal cancer, and selective NaV1.8 sodium channel blockade (IC50 7.53 μM). Substitution with genistein, daidzein, or licoisoflavone B will yield significantly weaker or divergent experimental outcomes. Procure ≥98% purity material to ensure reproducible pharmacology.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
Cat. No. B12379717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Licoisoflavone A
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1O)C2COC3=CC(=CC(=C3C2=O)O)O)O)C
InChIInChI=1S/C20H20O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3/t14-/m1/s1
InChIKeyBAEYWOSUJSUYFI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Licoisoflavone A: An Isoflavone with Multi-Target Pharmacological Differentiation for Specialized Research Procurement


(S)-Licoisoflavone A (CAS: 66056-19-7; also referred to as Phaseoluteone or Dihydrolicoisoflavone) is a prenylated isoflavone flavonoid primarily isolated from Glycyrrhiza species (licorice) and Sophora mooracrotiana [1]. It is characterized by a 3-methyl-2-butenyl (prenyl) substituent on its isoflavone backbone, which distinguishes it from non-prenylated analogs like genistein and daidzein and confers distinct lipophilicity and target engagement profiles [2]. Commercial sources offer (S)-Licoisoflavone A at high purity (>99%) for research applications spanning oncology, inflammation, and membrane transporter studies . Its well-characterized activities include inhibition of multidrug resistance protein (MRP)-mediated efflux, attenuation of lipid peroxidation, modulation of the CDK2-Cyclin E1 axis in colorectal cancer, and blockade of the NaV1.8 sodium channel, positioning it as a specialized research tool distinct from generic soy isoflavones .

Why (S)-Licoisoflavone A Cannot Be Substituted by Generic Isoflavones: A Case for Procuring the Specific Compound


While the isoflavone class includes widely available compounds like genistein and daidzein, (S)-Licoisoflavone A exhibits a unique prenylation pattern (a 3,3-dimethylallyl group at the C-6 position) that fundamentally alters its pharmacophore and biological selectivity [1]. This structural modification is not present in the common soy-derived isoflavones and is responsible for its distinct, and in several key assays, superior, potency as an MRP inhibitor and its unique engagement with targets such as CDK2 and NaV1.8 [2][3]. Consequently, substituting (S)-Licoisoflavone A with genistein, daidzein, or even the closely related analog licoisoflavone B will lead to significantly different, and often weaker, experimental outcomes due to divergent target affinities and cellular permeability profiles. The following quantitative evidence demonstrates that generic or class-based substitution is scientifically invalid for projects requiring the specific activities documented for (S)-Licoisoflavone A.

Quantitative Differentiation of (S)-Licoisoflavone A: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


Superior Potency as an MRP Efflux Inhibitor Compared to Genistein and Daidzein

(S)-Licoisoflavone A demonstrates significantly higher potency in inhibiting BCPCF efflux via MRP-like transporters in human erythrocytes than the common soy isoflavones genistein and daidzein. It is the most potent isoflavone tested in this direct comparative study [1].

Multidrug Resistance MRP1 Inhibition Cancer Chemosensitization

Inhibition of Lipid Peroxidation: Potency Profile Distinct from Other Isoflavones

(S)-Licoisoflavone A inhibits lipid peroxidation with a reported IC50 of 7.2 μM . While direct head-to-head IC50 data for other isoflavones in the same assay is not available, cross-study comparisons reveal that this potency is comparable to or exceeds that of well-known antioxidants. For context, the related compound sophoraisoflavone A was noted to have a stronger inhibitory effect on copper-induced protein oxidation than licoisoflavone A, but licoisoflavone A was stronger than genistein and the hydroxyl radical scavenger mannitol in the same study [1].

Oxidative Stress Lipid Peroxidation Antioxidant Screening

NaV1.8 Sodium Channel Blockade: A Specific Analgesic Target Engagement Not Shared by Common Isoflavones

(S)-Licoisoflavone A has been identified as a novel, highly potent pore blocker of the NaV1.8 sodium channel, a key target in peripheral pain pathways. This activity is not a class effect; most common isoflavones, including genistein and daidzein, do not potently inhibit this channel [1].

Pain Research Sodium Channel Analgesic Screening

Direct Targeting of CDK2-Cyclin E1 Axis in Colorectal Cancer: A Mechanism Not Observed with Genistein

(S)-Licoisoflavone A directly interacts with CDK2, inhibiting the formation of the CDK2/cyclin E1 complex and suppressing its kinase activity, leading to G1/S phase arrest in colorectal cancer (CRC) cells. This mechanism is distinct from the broader, multi-targeted effects of genistein in cancer cells and represents a specific, target-defined activity [1].

Colorectal Cancer CDK2 Inhibition Cell Cycle Arrest

Recommended Research and Industrial Application Scenarios for (S)-Licoisoflavone A Based on Validated Differentiation


Multidrug Resistance (MDR) and Chemosensitization Studies Requiring Potent MRP1 Inhibition

(S)-Licoisoflavone A is the isoflavone of choice for researchers investigating the reversal of multidrug resistance in cancer via MRP1 inhibition. Its superior potency (IC50 15-25 μM) compared to other isoflavones like genistein and daidzein makes it a more effective tool for blocking efflux pumps in cellular models of chemoresistance [1]. Its defined activity also positions it as a valuable reference standard for screening novel MRP inhibitors.

Investigating CDK2-Dependent Cell Cycle Regulation in Colorectal Cancer

For studies focused on the specific role of CDK2 in colorectal cancer proliferation and G1/S transition, (S)-Licoisoflavone A offers a natural product-derived probe with a well-characterized mechanism of action. Its direct binding to CDK2 and inhibition of the CDK2/cyclin E1 complex provides a targeted approach that is not offered by generic isoflavones like genistein, which act through multiple, less specific pathways [2].

Pain Research and Analgesic Development Targeting NaV1.8 Channels

(S)-Licoisoflavone A is a potent and specific blocker of the NaV1.8 sodium channel (IC50 7.53 μM), a key peripheral target for pain signaling. This activity is a unique discriminator for this compound within the isoflavone class, making it an essential tool for electrophysiology studies, pain model development, and as a starting point for analgesic drug discovery focused on NaV1.8 [3].

Benchmarking Antioxidant Activity in Lipid Peroxidation Assays

With a defined IC50 of 7.2 μM for inhibiting lipid peroxidation, (S)-Licoisoflavone A serves as a reliable, moderate-potency reference compound for calibrating antioxidant assays. Its activity profile, distinct from stronger antioxidants like sophoraisoflavone A and weaker ones like genistein, allows researchers to position novel compounds within a well-characterized activity range [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Licoisoflavone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.